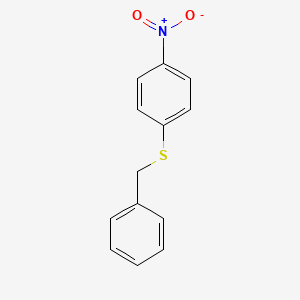

1-(Benzylsulfanyl)-4-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(Benzylsulfanyl)-4-nitrobenzene" is a chemical species that is not directly mentioned in the provided papers. However, the papers discuss various nitrobenzene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis and crystal structures of related compounds such as 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and its isomer are detailed, which may share some characteristics with "1-(Benzylsulfanyl)-4-nitrobenzene" .

Synthesis Analysis

The synthesis of nitrobenzene derivatives can involve various chemical reactions. For example, the reaction of 4′-nitrobenzenesulfenanilide (NBSA) with hydrobromic acid leads to the formation of 2-bromoalkyl phenyl sulfides, which could be related to the synthesis pathway of benzylsulfanyl nitrobenzene derivatives . Additionally, benzo[b]thiophen-3-ylacetonitriles react with nitrobenzene derivatives to form benzothienoquinolines, indicating that nitroarenes can be functionalized through annulation reactions .

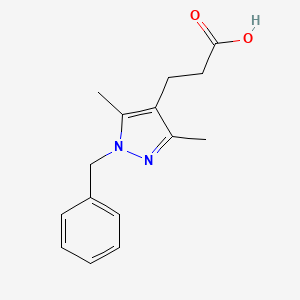

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be complex, with various substituents affecting the overall conformation. For instance, the crystal structure of a related compound, 2-(4′-carbomethoxy-2′-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, shows a twist-nitro-proximal conformation, which could be indicative of the structural behavior of "1-(Benzylsulfanyl)-4-nitrobenzene" . The dihedral angles between the benzene rings in the isomers of 3-nitrobenzotrifluoride also provide insights into the possible conformations of benzylsulfanyl nitrobenzene compounds .

Chemical Reactions Analysis

Nitrobenzene derivatives can undergo various chemical reactions. The papers describe nucleophilic substitution reactions where N- and S-containing groups are introduced into the benzene ring . This suggests that "1-(Benzylsulfanyl)-4-nitrobenzene" could also participate in similar reactions, potentially leading to a wide range of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as nitro and sulfanyl can activate halogen substituents towards nucleophilic attack . The crystal packing and hydrogen bonding patterns observed in the structures of these compounds can also affect their solubility, melting points, and stability . The triazolium 4-nitrobenzenesulfonate monohydrate provides an example of how hydrogen bonding can form a two-dimensional network, which could be relevant to the properties of "1-(Benzylsulfanyl)-4-nitrobenzene" .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

The Benzylsulfanyl-Triazolyl-Indole scaffold was synthesized through the coupling of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione and benzyl bromide in EtOH under basic conditions (K2CO3) .

Methods of Application

The benzylation direction was deduced from the 13C NMR signal found at 35.09 ppm, assigned for the methylene carbon of the benzyl group, this value indicates that the benzyl group attacks sulfur, not nitrogen . 1H NMR, 13C NMR, COSY, HMQC, HRMS and X-ray single crystal diffraction analysis were used for structure assignment .

Results or Outcomes

The desired compound was accomplished in good yield. Hirshfeld analysis revealed the importance of the short N…H (1.994–2.595 Ǻ), S…H (2.282 Ǻ) and C…H (2.670 Ǻ) contacts as well as the weak π-π stacking interactions in the molecular packing of benzylthio-triazolyl-indole scaffold .

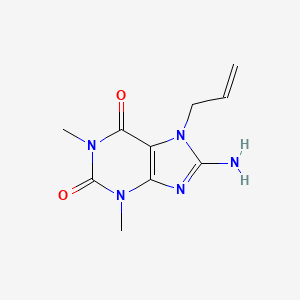

2. Synthesis of 8-Arylhydrazono-2-(Benzylsulfanyl)-7H-Purin-6-Ones

Summary of the Application

A series of new 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones were synthesized .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The electronic absorption spectra in different organic solvents of varying polarities were investigated and their acid dissociation constants in both the ground and excited states were determined spectrophotometrically .

3. Exploiting Metalloporphyrins for Selective Living Radical Polymerization

Summary of the Application

Zinc porphyrins were used to selectively activate photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization of trithiocarbonate compounds for the polymerization of styrene, (meth)acrylates and (meth)acrylamides under a broad range of wavelengths .

Methods of Application

The polymerization rates were manipulated by varying the visible wavelengths. The interaction between the photoredox catalyst and trithiocarbonate group confers specific properties to this polymerization, such as oxygen tolerance, enabling living radical polymerization in the presence of air .

Results or Outcomes

The polymerization was accomplished in good yield. The polymerization kinetics are controlled by the amount of ZnTPP .

4. Synthesis and Properties of Aminomethoxy Derivatives of 1-(Benzylsulfanyl)octan-2-ol

Summary of the Application

A previously unknown sulfur-containing alcohol, 1-(benzylsulfanyl)octan-2-ol, was synthesized and involved in the Mannich condensation with formaldehyde and aliphatic or cyclic secondary amines, which afforded new [1-(benzylsulfanyl)octan-2-yloxy]methanamines .

Methods of Application

The products were characterized by physical constants, and their structure was confirmed by elemental analyses and IR, 1H NMR, and mass spectra .

Results or Outcomes

The synthesized compounds were screened for antimicrobial activity against pathogenic and conditionally pathogenic microorganisms. The tested compounds proved to be more potent than medically used ethanol, phenol, ethacridine lactate, nitrofungin, nitrofurazone, and chloramine .

5. Exploiting Metalloporphyrins for Selective Living Radical Polymerization

Summary of the Application

Zinc porphyrins were used to selectively activate photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization of trithiocarbonate compounds for the polymerization of styrene, (meth)acrylates and (meth)acrylamides under a broad range of wavelengths .

Methods of Application

The polymerization rates were manipulated by varying the visible wavelengths. The interaction between the photoredox catalyst and trithiocarbonate group confers specific properties to this polymerization, such as oxygen tolerance, enabling living radical polymerization in the presence of air .

Results or Outcomes

The polymerization was accomplished in good yield. The polymerization kinetics are controlled by the amount of ZnTPP .

6. Synthesis and Properties of Aminomethoxy Derivatives of 1-(Benzylsulfanyl)octan-2-ol

Summary of the Application

A previously unknown sulfur-containing alcohol, 1-(benzylsulfanyl)octan-2-ol, was synthesized and involved in the Mannich condensation with formaldehyde and aliphatic or cyclic secondary amines, which afforded new [1-(benzylsulfanyl)octan-2-yloxy]methanamines .

Methods of Application

The products were characterized by physical constants, and their structure was confirmed by elemental analyses and IR, 1H NMR, and mass spectra .

Results or Outcomes

The synthesized compounds were screened for antimicrobial activity against pathogenic and conditionally pathogenic microorganisms. The tested compounds proved to be more potent than medically used ethanol, phenol, ethacridine lactate, nitrofungin, nitrofurazone, and chloramine .

Eigenschaften

IUPAC Name |

1-benzylsulfanyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWYQDTUUYUAOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363330 |

Source

|

| Record name | 1-(benzylsulfanyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzylsulfanyl)-4-nitrobenzene | |

CAS RN |

27691-43-6 |

Source

|

| Record name | 1-(benzylsulfanyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1H-benzimidazol-2-ylamino)methyl]phenol](/img/structure/B1332553.png)